methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C32H31N3O5S2 and its molecular weight is 601.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The structural motifs present in "methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate" are associated with complex organic synthesis processes. These motifs include tetrahydrothieno[2,3-c]pyridine, which is reminiscent of tetrahydroisoquinoline derivatives. For instance, studies on the synthesis of new tetrahydroisoquinolinones incorporating pharmacological interest fragments highlight the importance of such structures in developing compounds with potential pharmacological applications (Kandinska et al., 2006). Additionally, reactions involving cyclic amines and α,β-unsaturated carbonyl compounds to produce ring-fused pyrrolines further demonstrate the reactivity and synthetic utility of related structural features (Kang et al., 2015).
Potential Utility in Scientific Research
The presence of a dihydroquinolinyl sulfonyl group in the molecule suggests potential for fluorescence and sensing applications. For example, bisquinolinium pyridine-2,6-dicarboxamide receptors have been studied for their fluorescent anion sensing capabilities in water, showcasing how modifications of the quinoline moiety can lead to useful sensors for biological and environmental monitoring (Dorazco‐González et al., 2014).
Furthermore, the synthesis of pyridine and fused pyridine derivatives, as well as the development of isoquinolines via copper(I)-catalyzed multi-component reactions, indicate the relevance of such structural motifs in generating diverse heterocyclic compounds. These compounds often serve as key intermediates or final products in pharmaceutical research, highlighting the importance of developing efficient synthetic routes for their preparation (Shekarrao et al., 2014).
Mechanism of Action
Target of Action
LGE21 . These compounds have shown weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
Mode of Action
It’s known that 3,4-dihydroquinolin-2-one derivatives can inhibit p38 map kinase, which leads to cytotoxic activities .
Biochemical Pathways
The inhibition of p38 map kinase can affect a variety of cellular processes, including inflammation, cell cycle regulation, cell death, development, differentiation, senescence, and tumorigenesis .
Result of Action
It’s known that 3,4-dihydroquinolin-2-one derivatives exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by the structure of the starting alkenes .
Properties
IUPAC Name |
methyl 6-benzyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S2/c1-40-32(37)29-26-17-19-34(20-22-8-3-2-4-9-22)21-28(26)41-31(29)33-30(36)24-13-15-25(16-14-24)42(38,39)35-18-7-11-23-10-5-6-12-27(23)35/h2-6,8-10,12-16H,7,11,17-21H2,1H3,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQJNGIYAUXQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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